molecular formula C7H10N4O2S B399291 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid CAS No. 347341-51-9

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid

Cat. No.: B399291
CAS No.: 347341-51-9
M. Wt: 214.25g/mol
InChI Key: VMMSKDJWIWBHJL-UHFFFAOYSA-N
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Description

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid typically involves the reaction of 4,6-diaminopyrimidine with a suitable thiol compound under controlled conditions. One common method involves the use of 2-chloropropionic acid as a starting material, which undergoes nucleophilic substitution with 4,6-diaminopyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfur-containing side chain differentiates it from other pyrimidine derivatives and contributes to its unique properties .

Properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-3(6(12)13)14-7-10-4(8)2-5(9)11-7/h2-3H,1H3,(H,12,13)(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMSKDJWIWBHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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